propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound is characterized by a cyclopropane ring substituted with a phenyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives.
Scientific Research Applications
Propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (1R,2R)-2-phenylcyclopropane-1-carboxylate: A stereoisomer with different spatial arrangement.
Propan-2-yl (1S,2S)-2-(4-methylphenyl)cyclopropane-1-carboxylate: A derivative with a methyl-substituted phenyl group.
Propan-2-yl (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylate: A derivative with a chloro-substituted phenyl group.
Uniqueness
Propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
474955-37-8 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-9(2)15-13(14)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
FDQAUEOMWMJQSX-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC(=O)C1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.